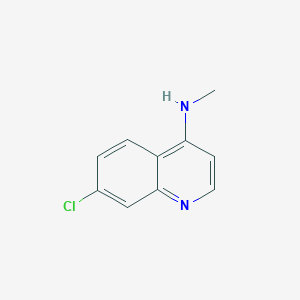

7-chloro-N-methylquinolin-4-amine

Descripción general

Descripción

7-chloro-N-methylquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methyl group at the nitrogen atom of the quinoline ring enhances its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-methylquinolin-4-amine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with methylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is heated to around 90°C for 30 minutes to ensure complete substitution .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of ultrasound irradiation has also been explored to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions

7-chloro-N-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4th and 7th positions of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under reflux conditions in organic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-chloro-N-methylquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its antimicrobial and antimalarial properties.

Medicine: Investigated for its potential anticancer activity and its ability to inhibit certain enzymes.

Industry: Used in the development of dyes, catalysts, and materials

Mecanismo De Acción

The mechanism of action of 7-chloro-N-methylquinolin-4-amine involves its interaction with various molecular targets. It has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial death . In cancer cells, the compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.

Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities

Uniqueness

7-chloro-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the methyl group at the nitrogen atom enhances its antimicrobial and anticancer activities compared to other quinoline derivatives .

Actividad Biológica

7-Chloro-N-methylquinolin-4-amine, a derivative of 7-chloroquinoline, has garnered attention for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and its applications in scientific research.

Overview of Biological Activities

This compound has been studied for several key biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains.

- Antimalarial Activity : It shows potential in inhibiting the growth of Plasmodium species.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation.

Target of Action

The compound interacts with multiple biological targets, leading to its therapeutic effects. It is known to inhibit enzymes involved in nucleic acid biosynthesis, thus affecting cellular replication and transcription processes .

Mode of Action

Quinoline derivatives like this compound disrupt microbial and cancer cell growth through various biochemical pathways. These include:

- Intercalation with DNA : The compound can intercalate into DNA, disrupting its structure and inhibiting replication .

- Inhibition of Enzymatic Activity : It inhibits specific enzymes that play crucial roles in cell metabolism and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It is metabolized by liver enzymes such as cytochrome P450, leading to both active and inactive metabolites .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in determining the biological activity of this compound derivatives. For instance, the presence of a chlorine atom at position C-7 is critical for its antimycobacterial activity .

Key Findings from SAR Studies

A study evaluating various derivatives indicated that modifications to the quinoline structure significantly influenced their efficacy against Mycobacterium tuberculosis (MTB). The most active derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard treatments .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| D05 | 7.3 | Antimycobacterial |

| D06 | 7.3 | Antimycobacterial |

| D07 | 18.3 | Antimycobacterial |

| D08 | 16.8 | Antimycobacterial |

| D09 | 17.3 | Antimycobacterial |

Antimycobacterial Evaluation

A series of studies have evaluated the antimycobacterial activity of this compound against MTB strains. The compound showed moderate activity with MIC values ranging from 7.3 to 18.3 μM, indicating its potential as a lead compound for further development .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Propiedades

IUPAC Name |

7-chloro-N-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTWMUXPAIGYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470709 | |

| Record name | 7-chloro-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21875-67-2 | |

| Record name | 7-chloro-N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds interact with ACE2 and what are the potential downstream effects?

A1: The research suggests that 7-chloro-N-methylquinolin-4-amine derivatives could bind to the active site of ACE2. [] This interaction is primarily evaluated using molecular docking simulations, which predict binding affinities and potential interactions between the molecule and the enzyme. While the exact downstream effects are not explored in this study, inhibiting ACE2 activity is a key area of interest in developing therapeutics for certain coronaviruses. ACE2 serves as a receptor for these viruses, and blocking this interaction could potentially hinder viral entry into host cells.

Q2: Can you elaborate on the structure-activity relationship (SAR) study conducted and its implications?

A2: The research involved evaluating a series of N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic acid derivatives, generated from the base structure of this compound. [] These modifications were designed to investigate how different substituents on the base structure affect binding affinity to ACE2. The docking scores, ranging from -10.60 to -8.99 kcal/mol for the top twenty derivatives, provide insights into the relationship between structure modifications and binding affinity. This SAR information is crucial for guiding further optimization of these compounds to enhance their potency and selectivity towards ACE2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.